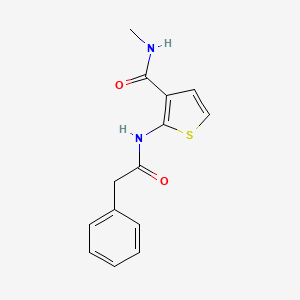

N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-15-13(18)11-7-8-19-14(11)16-12(17)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVKPGCMHMJOEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines and acylating agents. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with an α-methylene carbonyl compound and an α-cyano ester in the presence of sulfur . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

The applications of N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide can be categorized into several key areas:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, including:

- Anticancer Activity : Studies have indicated that thiophene derivatives can inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis. For instance, compounds similar to this compound have shown promise in inhibiting cell proliferation in various cancer cell lines .

- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Biological Research

The compound has been studied for its interactions with biological macromolecules:

- Enzyme Inhibition : this compound is being explored as a potential enzyme inhibitor, which could lead to new therapeutic strategies for diseases where enzyme activity is dysregulated .

Material Science

In the realm of material science, this compound serves as a building block for synthesizing more complex molecules:

- Organic Semiconductors : Its unique electronic properties make it suitable for developing organic semiconductors used in electronic devices. The ability to fine-tune its structure allows for the optimization of electronic characteristics .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of thiophene derivatives demonstrated that compounds structurally related to this compound exhibited significant growth inhibition against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and modulation of cell cycle regulators.

Case Study 2: Anti-inflammatory Mechanisms

Research on the anti-inflammatory properties of thiophene derivatives revealed that this compound could inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Thiophene-3-carboxamide Derivatives as JNK Inhibitors

Key Findings from and :

A series of thiophene-3-carboxamide derivatives were synthesized and evaluated as c-Jun N-terminal kinase (JNK) inhibitors. Structural modifications to the thiophene core and substituents significantly impacted activity:

| Compound Name/ID | Structural Modifications | IC₅₀ (JNK1 Inhibition) | Molecular Formula |

|---|---|---|---|

| Compound 1 (Hit compound) | 4,5-dimethyl, naphthalen-1-yl acetamido | 26.0 μM (Lantha assay) | C₂₃H₂₁N₃O₂S |

| Compound 5g | Unsubstituted thiophene | 5.4 μM | C₂₀H₁₇N₃O₂S |

| Compound 3 | Thiophene replaced with phenyl ring | >100 μM | C₂₀H₁₇N₃O₂ (estimated) |

| Compound 5f | Carboxamide at thiophene 5-position | Inactive | C₂₀H₁₇N₃O₂S |

Key Observations:

- Thiophene Core Essential: Replacement of the thiophene with a phenyl ring (Compound 3) abolished activity, underscoring the thiophene’s role in binding interactions .

- Carboxamide Position Critical: The 3-carboxamide position is optimal; moving it to the 5-position (Compound 5f) rendered the compound inactive .

- Substituent Effects: Methyl groups at the 4- and 5-positions (Compound 1) reduced activity compared to unsubstituted analogs (Compound 5g), suggesting steric hindrance or electronic effects .

Cyclohepta- and Cyclopenta-Fused Thiophene Analogs

| Compound Name/ID | Structural Features | Molecular Formula |

|---|---|---|

| 3261-0701 (ChemDiv) | Cyclohepta[b]thiophene, 3-chlorophenyl substituent | C₂₄H₂₃ClN₂O₂S |

| 893100-91-9 () | Cyclopenta[b]thiophene | C₁₇H₁₈N₂O₂S |

Key Observations:

- Ring Size and Complexity: The cyclohepta[b]thiophene (3261-0701) introduces a seven-membered fused ring, while the cyclopenta[b]thiophene (893100-91-9) has a five-membered ring. These modifications alter planarity and solubility compared to the simpler thiophene in the target compound .

- Biological Implications: Larger fused rings may enhance binding to hydrophobic pockets but could reduce metabolic stability.

Thieno[2,3-b]pyridine Carboxamides ()

Compounds like 7c (C₂₄H₂₁N₅O₃S) feature a thienopyridine core with cyano, ethoxy, and phenyl substituents. The pyridine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the target compound’s thiophene .

Phenoxyacetamido Penicillin-Cr(III) Complex ()

While structurally distinct, the Cr(III) complex of phenoxyacetamido penicillin demonstrated enhanced antibacterial activity compared to the free ligand.

Data Table: Comparative Overview

Biological Activity

N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a phenylacetamido group. The compound's structure allows it to interact with various biological targets, influencing cellular processes.

Target of Action

The primary target of this compound is believed to be the Actin-related protein 2/3 (Arp2/3) complex . This complex plays a crucial role in actin cytoskeleton dynamics, which are essential for various cellular functions such as motility, division, and intracellular transport.

Mode of Action

The compound interacts with the Arp2/3 complex, leading to alterations in actin filament formation. This interaction is thought to impact several biochemical pathways related to cell signaling and metabolism.

Biological Activity

This compound exhibits a range of biological activities:

- Antitumor Activity : Similar thiophene derivatives have shown potent antitumor effects by inhibiting mitochondrial complex I, suggesting that this compound may also possess anticancer properties.

- Enzyme Inhibition : The compound is being investigated for its potential as an enzyme inhibitor, specifically targeting pathways involved in cancer progression and inflammation .

- Antimicrobial Properties : Preliminary studies indicate that related compounds exhibit antimicrobial activity against various bacterial strains, including MRSA. This suggests that this compound may also have similar properties .

Case Studies

- Antitumor Activity in Cell Lines : A study evaluated the antiproliferative effects of thiophene derivatives on MDA-MB-231 breast cancer cells. Compounds similar to this compound demonstrated significant reductions in cell viability, indicating potential therapeutic applications in oncology .

- Inhibition of Enzyme Activity : Research has shown that derivatives can inhibit key enzymes involved in cancer metabolism, such as carbonic anhydrase IX (CAIX), which is implicated in tumor growth and metastasis .

Data Table: Biological Activities of Thiophene Derivatives

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide and its derivatives?

- Methodology : A general synthetic route involves coupling 2-amino-3-carboxamide thiophene derivatives with aryl acetic acids using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent under mild conditions. For example, substituting the 2-phenylacetamido group requires reacting 2-amino-thiophene-3-carboxamide with 2-phenylacetic acid derivatives in the presence of EDC at room temperature, yielding moderate-to-high purity products .

- Optimization : Structural integrity is maintained by avoiding substitutions at the 4- and 5-positions of the thiophene ring, as these positions are critical for activity .

Q. How can the structural identity and purity of synthesized derivatives be confirmed?

- Characterization Techniques :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, the methyl group on the thiophene ring appears as a singlet at δ 2.45 ppm in 1H NMR .

- LC-MS/HRMS : Validates molecular weight and purity (e.g., LC-MS m/z = 331.1 for the parent compound) .

- IR Spectroscopy : Detects functional groups like C=O (amide I band at ~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Plasma Stability : Incubate compounds with fresh rat plasma at 37°C, quench with methanol at timed intervals, and quantify remaining parent compound via LC-MS. For example, compounds with >80% stability after 60 minutes are prioritized .

- Microsomal Stability : Use rat liver microsomes (RLM) with NADPH cofactor; measure degradation over 60 minutes to predict hepatic clearance .

Advanced Research Questions

Q. How do structural modifications influence JNK1 inhibitory activity in thiophene-3-carboxamide derivatives?

- SAR Insights :

- Thiophene Substitutions : Unsubstituted thiophene (e.g., compound 5g, IC50 = 5.4 µM) outperforms 4,5-dimethyl derivatives (IC50 > 25 µM). Replacing the thiophene with a phenyl ring abolishes activity (IC50 > 100 µM) .

- Carboxamide Position : The 3-carboxamide group is essential; moving it to the 5-position (compound 5f) renders the compound inactive .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Case Study : A compound may show strong JNK1 inhibition in vitro (IC50 = 26 µM) but poor in vivo efficacy due to rapid metabolism.

- Resolution Strategies :

- Metabolic Profiling : Identify metabolites using liver microsomes + LC-HRMS.

- Prodrug Design : Introduce protective groups (e.g., esterification) to enhance stability, as seen in analogues with improved plasma half-lives .

Q. What experimental designs are optimal for evaluating dual ATP-competitive and substrate-competitive JNK inhibition?

- Assay Combinations :

- ATP-Competitive : LanthaScreen™ TR-FRET with JNK1, ATF2 substrate, and ATP (Km = 10 µM). Measure inhibition at varying ATP concentrations .

- Substrate-Competitive : DELFIA displacement assay using biotinylated pep-JIP1. Compounds displacing >50% of the peptide at 15 µM are considered dual inhibitors .

- Data Interpretation : Dual inhibitors show non-competitive kinetics in Lineweaver-Burk plots .

Methodological Challenges and Solutions

Q. How can solubility issues in kinase inhibition assays be addressed?

- Approach : Use co-solvents like DMSO (<1% final concentration) or cyclodextrin-based formulations. For example, pre-dissolve compounds in 10% β-cyclodextrin to enhance aqueous solubility without interfering with assay readouts .

Q. What statistical methods are recommended for analyzing high-throughput screening (HTS) data?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.